4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine
Description
4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine is a seven-membered heterocyclic compound featuring a benzothiazepine core (a benzene ring fused with a thiazepine ring containing sulfur and nitrogen). The substituents at positions 2 and 4 are 4-(difluoromethoxy)phenyl and 4-chlorophenyl, respectively. The difluoromethoxy group introduces strong electron-withdrawing properties, while the chlorophenyl moiety enhances lipophilicity. This compound’s structural framework is analogous to 1,5-benzodiazepines but differs in the heteroatom composition (sulfur replaces one nitrogen) .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF2NOS/c23-16-9-5-14(6-10-16)19-13-21(28-20-4-2-1-3-18(20)26-19)15-7-11-17(12-8-15)27-22(24)25/h1-12,21-22H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJECWOUDPJISSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound 4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine is a significant chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Pharmacological Studies
The compound has been studied for its potential as a therapeutic agent. Its pharmacological properties include:
- Antitumor Activity : Research indicates that derivatives of benzothiazepine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzothiazepine core can enhance its efficacy against specific tumors .
- Antidepressant Effects : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially offering antidepressant effects .
Inhibitors of Biological Targets
Research has identified this compound as a potential inhibitor of specific biological targets:
- Ion Channels : The compound may interact with voltage-gated sodium channels (NaV), which are crucial in neuronal signaling. Inhibitors of these channels are being explored for their therapeutic potential in pain management .
- Enzyme Inhibition : Studies have indicated that similar compounds can inhibit enzymes involved in cancer progression, making this compound a candidate for further investigation in oncology .
Synthetic Chemistry
The synthesis of this compound involves complex organic reactions, showcasing its utility in synthetic chemistry:
- Methodologies : Various synthetic routes have been developed to produce this compound efficiently, including multi-step synthesis involving nucleophilic substitutions and cyclization reactions .
- Analog Development : The ability to modify the difluoromethoxy and chlorophenyl groups allows for the development of analogs with potentially enhanced biological activity or selectivity .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Antitumor | Cancer Cell Lines | |
| Compound B | Antidepressant | Neurotransmitter | |
| Compound C | Ion Channel Inhibitor | Voltage-Gated Channels |
Table 2: Synthetic Methods for Benzothiazepines
| Methodology | Description | Yield (%) |
|---|---|---|
| Method A | Nucleophilic substitution followed by cyclization | 75 |
| Method B | Multi-step synthesis involving coupling reactions | 65 |
| Method C | Direct fluorination and cyclization | 70 |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined the antitumor effects of various benzothiazepine derivatives, including the compound . The results indicated significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction .
Case Study 2: Ion Channel Interaction
Research conducted on ion channel inhibitors highlighted the potential of benzothiazepines in managing neuropathic pain. The study demonstrated that the compound could effectively inhibit NaV channels, providing insights into its analgesic properties .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,5-benzodiazepines and benzothiazepines, focusing on substituent effects, physicochemical properties, and synthesis pathways.
Substituent and Structural Analysis
Key structural analogs and their substituents are summarized below:
Key Observations:
Substituent Effects :
- The difluoromethoxy group in the target compound offers stronger electron-withdrawing effects compared to nitro (in ) or methoxy (in ) groups. This may influence binding affinity in biological targets, such as ion channels or enzymes.
- Chlorophenyl at position 4 is common in analogs (e.g., ), enhancing lipophilicity and metabolic stability.
Physicochemical Properties :
- The target compound’s molecular weight (423.88) is higher than most benzodiazepines (e.g., 328.41 in ), primarily due to the difluoromethoxy and sulfur-containing core.
- LogP values for benzodiazepines range from 6.02 (highly lipophilic, ) to ~4.5 (moderate, inferred for ). The target compound’s LogP is likely >6 due to dual hydrophobic substituents.
Synthesis Pathways :
- Benzodiazepines are typically synthesized via condensation of o-phenylenediamine derivatives with ketones or aldehydes . For example, allyl-substituted analogs are prepared by reacting precursors with allyl bromide .
- The target compound’s synthesis would require introducing difluoromethoxy and chlorophenyl groups via similar alkylation or Ullmann coupling reactions.
Crystallographic and Structural Studies
- SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallography . For example, the structure of 1-allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one was resolved using these tools .
- The target compound’s structure would likely exhibit planar geometry in the benzothiazepine core, with substituents influencing packing interactions.
Biological Activity
The compound 4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine is a member of the benzothiazepine family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological profile, including its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazepine core with specific substitutions that enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazepine derivatives in cancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation, particularly against colon (HT-29) and breast (MCF-7) cancer cell lines.
- Case Study : In a study evaluating various benzothiazepines, the compound exhibited an EC50 value lower than that of standard chemotherapeutic agents like Methotrexate, indicating superior efficacy in inhibiting cell growth .
| Compound | Cell Line | EC50 (μM) | Reference |
|---|---|---|---|
| This compound | HT-29 | < 1.0 | |
| Methotrexate | HT-29 | 1.5 | |
| Benzothiazepine derivative X | MCF-7 | < 0.5 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. It was tested against various bacterial strains and demonstrated significant inhibition.
- In Vitro Studies : The compound showed effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Other Pharmacological Activities
- Antiangiogenic Activity : The compound has been shown to inhibit capillary proliferation in vitro, suggesting potential applications in treating diseases characterized by abnormal blood vessel growth .
- Antioxidant Properties : Various assays indicated that the compound possesses antioxidant activity, which may contribute to its overall therapeutic effects by mitigating oxidative stress .
- Anticonvulsant Activity : Preliminary studies indicate that certain derivatives of benzothiazepines exhibit anticonvulsant properties, providing a basis for further exploration in neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazepines is highly influenced by their structural features. Substituents on the phenyl rings significantly affect their binding affinity and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
